Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride
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Overview
Description
Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride is a chemical compound with a molecular weight of 322.59 g/mol It is a derivative of benzoxazepine, a heterocyclic compound known for its diverse biological activities
Preparation Methods
The synthesis of Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a brominated precursor with a suitable nucleophile in the presence of a base can lead to the formation of the desired benzoxazepine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: Further cyclization reactions can modify the benzoxazepine ring structure.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride involves its interaction with specific molecular targets. The exact pathways depend on the biological context in which it is used. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential cellular processes .
Comparison with Similar Compounds
Similar compounds include other benzoxazepine derivatives, such as:
Properties
IUPAC Name |
methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3.ClH/c1-15-11(14)9-5-8(12)4-7-6-13-2-3-16-10(7)9;/h4-5,13H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHHNUXFUJVBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1OCCNC2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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